4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOWBMQGBHKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290052 | |
| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-76-9 | |
| Record name | 4786-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of the pyrrolo[2,3-d]pyrimidine nucleus is a well-explored area of heterocyclic chemistry, with various strategies developed to achieve this bicyclic system. These methods often begin with appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors.
Multi-Step Synthesis Approaches
The construction of the this compound core and its analogues is typically achieved through multi-step synthetic sequences. For instance, the closely related and vital intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be manufactured via a novel four-step process. google.com This sequence involves:
Coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane (B145963) to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Reaction with formamidine (B1211174) to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination with an agent like phosphoryl chloride to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com
This chloro-derivative can then be converted to the 4-methoxy analogue via nucleophilic substitution with sodium methoxide. An upgraded seven-step synthesis starting from di-methyl malonate has also been reported to produce the 4-chloro intermediate. chemicalbook.com Furthermore, the synthesis of complex derivatives, such as certain carbocyclic nucleosides based on the this compound scaffold, can involve as many as 10 to 15 synthetic steps. nih.gov
Cyclocondensation Reactions in Pyrrolo[2,3-d]pyrimidine Formation
Cyclocondensation reactions are fundamental to forming the fused pyrrolo[2,3-d]pyrimidine ring system. One established approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole. However, a more common strategy involves the formation of the pyrrole ring from a substituted pyrimidine. For example, an intramolecular cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is a key step in forming the bicyclic core. google.com
Alternative methods build the pyrimidine ring through the cyclization of a substituted furan (B31954) precursor with a guanidine (B92328) derivative. google.com In recent years, greener synthetic routes have been developed. One such method utilizes β-cyclodextrin as a reusable promoter in water, an environmentally benign solvent, to catalyze the synthesis of pyrrolo[2,3-d]pyrimidine derivatives under mild conditions. rsc.orgscispace.com Tandem reactions, such as a Sonogashira reaction followed by a cyclization catalyzed by tetrabutylammonium (B224687) fluoride, have also been employed to construct this scaffold from 5-bromopyrimidines and terminal alkynes. researchgate.net
Regioselective N-Alkylation Protocols at the 7-Position
The introduction of substituents at the N-7 position of the pyrrole ring is a critical step in the synthesis of many targeted therapeutic agents. Achieving regioselectivity is paramount, as alkylation can potentially occur at other nitrogen atoms in the heterocyclic system. Phase-transfer catalysis has proven to be an effective method for the regioselective N-alkylation of pyrrolo[2,3-d]pyrimidines.
For example, the N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate has been achieved with high regioselectivity for the N-7 position under liquid-liquid phase-transfer conditions. mdpi.comresearchgate.net This reaction typically employs a mixture of aqueous sodium hydroxide (B78521) and an organic solvent like benzene (B151609) or dichloromethane, with tetrabutylammonium hydrogensulfate acting as the phase-transfer catalyst. mdpi.com This method is also applicable for introducing a variety of other alkyl and functionalized side chains. nih.gov The choice of base and solvent system can significantly influence the regioselectivity, with systems like sodium hydride in tetrahydrofuran (B95107) also being explored to favor N-1 alkylation in related azaindole systems. beilstein-journals.org
Phase-Transfer Catalysis in Glycosylation Reactions
Glycosylation at the N-7 position of the pyrrolo[2,3-d]pyrimidine core is essential for the synthesis of 7-deazapurine nucleosides. This transformation can be challenging due to the need to generate the pyrrolyl anion for effective reaction. psu.edu Phase-transfer catalysis (PTC) provides a powerful tool to achieve this under mild conditions.
Both liquid-liquid and solid-liquid PTC systems have been developed for the glycosylation of pyrrolo[2,3-d]pyrimidines. In the case of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, glycosylation with a protected sugar halide under liquid-liquid conditions (e.g., 50% aq. NaOH, CH₂Cl₂, Bu₄NHSO₄) can be limited by side reactions such as the deprotection of the sugar moiety. rsc.orgresearchgate.net
To circumvent these issues, solid-liquid PTC has been developed, which employs solid potassium hydroxide (KOH), an aprotic solvent, and a cryptand catalyst such as tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1). psu.eduresearchgate.net This method leads to stereospecific glycosylation in high yields, as the "naked" nucleobase anion generated is highly reactive in the aprotic solvent. psu.edu
Table 1: Comparison of Phase-Transfer Catalysis (PTC) Conditions for Glycosylation of 2-amino-4-alkoxypyrrolo[2,3-d]pyrimidines
| PTC System | Base | Solvent System | Catalyst | Typical Yields | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid | 50% aq. NaOH | CH₂Cl₂ | Bu₄NHSO₄ | Limited due to side reactions | rsc.org, researchgate.net |
| Solid-Liquid | Solid KOH | Acetonitrile | TDA-1 | High | psu.edu, researchgate.net |
Derivatization Strategies for this compound
The this compound core is a versatile scaffold that allows for the introduction of a wide array of functional groups and side chains at various positions, enabling the fine-tuning of its chemical and biological properties.
Introduction of Functional Groups and Side Chains
Derivatization can be targeted to several positions on the bicyclic ring system, primarily C-5, N-7, and the 4-position.
Position C-5: The C-5 position of the pyrrole ring is commonly functionalized following an initial halogenation step. Iodination using N-iodosuccinimide (NIS) readily installs an iodine atom at C-5, creating a handle for subsequent cross-coupling reactions. nih.gov The resulting 5-iodo-pyrrolo[2,3-d]pyrimidine can then undergo Suzuki-Miyaura coupling reactions with various boronic acids to introduce a diverse range of aryl and heteroaryl substituents. nih.gov
Position N-7: As discussed in section 2.1.3, the N-7 position is readily alkylated using various electrophiles under basic conditions, often employing phase-transfer catalysis to ensure regioselectivity. mdpi.comnih.gov This allows for the introduction of groups such as cyclopropylmethyl, benzyl (B1604629), and substituted ethyl chains. nih.gov
Position 4: The methoxy (B1213986) group at the 4-position can be displaced by various nucleophiles. For example, reaction with substituted amines, such as 4-amino-4-carboxamidopiperidines, leads to the formation of potent kinase inhibitors. nih.gov This nucleophilic aromatic substitution reaction is a key strategy for building complex side chains at this position. nih.gov
Furthermore, functional groups on the introduced side chains can be further manipulated. For instance, an ester group introduced via N-7 alkylation can be saponified to the corresponding carboxylic acid, providing another point for modification. mdpi.comresearchgate.net
Table 2: Summary of Derivatization Strategies for the Pyrrolo[2,3-d]pyrimidine Core
| Position | Reaction Type | Reagents/Catalysts | Functionality Introduced | Reference |
|---|---|---|---|---|
| C-5 | Iodination | N-Iodosuccinimide (NIS) | Iodo | nih.gov |
| C-5 | Suzuki-Miyaura Coupling | Pd catalyst, Boronic acids | Aryl/Heteroaryl groups | nih.gov |
| N-7 | N-Alkylation | Alkyl halides, Cs₂CO₃ or PTC | Alkyl/Functionalized alkyl chains | nih.gov, mdpi.com |
| 4 | Nucleophilic Substitution | Amines | Amino-substituted side chains | nih.gov, nih.gov |
Synthetic Challenges and Optimization in Pyrrolo[2,3-d]pyrimidine Chemistry
To address these challenges, several improved and optimized synthetic protocols have been developed. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a robust approach for preparing certain pyrrolo[2,3-d]pyrimidine derivatives, often leading to higher yields and significantly reduced reaction times. researchgate.net
Green Chemistry Approaches: To create more environmentally friendly processes, alternative catalytic systems and reaction media have been explored. One such method employs β-cyclodextrin as a reusable promoter in water, an eco-friendly solvent. This biomimetic catalysis approach offers high atom economy, mild reaction conditions, and good yields in short reaction times. rsc.org
Process Optimization: For industrial-scale synthesis, optimization of reaction conditions is crucial. This includes fine-tuning pH, temperature, and catalyst loading to maximize yield and purity. For the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, careful control of pH during the final steps has been shown to afford the product with purity greater than 99.7% as measured by HPLC. google.com
These advancements in synthetic methodology are critical for making the pyrrolo[2,3-d]pyrimidine scaffold and its derivatives, including this compound, more accessible for research and development. benthamdirect.com
Biological Activities and Pharmacological Relevance
Antineoplastic and Antiproliferative Activities
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant antineoplastic and antiproliferative effects across a variety of cancer types. These activities are often achieved by inducing apoptosis (programmed cell death) and arresting the cell cycle, thereby inhibiting the uncontrolled growth of tumor cells. youtube.com
Inhibition of Cancer Cell Lines (e.g., Glioma, Melanoma, Squamous Cell Carcinoma)
The therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been demonstrated through its inhibitory action on several cancer cell lines.
Glioma: Glioblastoma multiforme (GBM) is a particularly aggressive brain cancer. Studies have shown that 7H-pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth and proliferation of glioma cell lines, including C6, U251, and U87. This inhibition is achieved by inducing apoptosis and causing cell cycle arrest, highlighting the scaffold's potential in developing new chemotherapeutic agents for glioma.
Melanoma: A series of diarylureas and amides built upon the pyrrolo[2,3-d]pyrimidine scaffold were tested for their antiproliferative effects on the A375 human melanoma cell line. Many of these synthesized compounds showed activity superior or similar to Sorafenib, a known kinase inhibitor used in cancer treatment. Notably, derivatives containing imidazole (B134444) and morpholine (B109124) moieties demonstrated the most potent antiproliferative activity against this melanoma cell line.
Squamous Cell Carcinoma: In squamous cell carcinoma of the head and neck (SCCHN), derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of key signaling pathways. One study focused on developing dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA). A compound from this series was evaluated in four different squamous cell head and neck cancer cell lines, showing downstream effects consistent with the inhibition of both kinases. nih.gov
Multi-Targeted Kinase Inhibition
A strategic approach in modern cancer therapy is the development of multi-targeted kinase inhibitors, which can simultaneously block several signaling pathways essential for tumor growth and survival. The 7H-pyrrolo[2,3-d]pyrimidine framework is well-suited for this purpose, serving as a foundation for compounds designed to inhibit multiple tyrosine kinases. nih.govyoutube.com This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance. nih.govyoutube.com
Epidermal Growth Factor Receptor (EGFR) Kinase Modulation
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, plays a critical role in the progression of numerous cancers, including non-small cell lung cancer and squamous cell carcinoma. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to create potent EGFR inhibitors. By substituting different groups onto the core structure, researchers have developed compounds with significant inhibitory activity. For instance, a series of N⁴-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines were synthesized and showed nanomolar inhibition of EGFR. nih.gov One specific derivative, compound 5k from a separate study, also demonstrated potent inhibition of the EGFR enzyme with an IC₅₀ value of 40 nM. nih.govyoutube.com
Aurora Kinase A (AURKA) Inhibition
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in cell cycle regulation during mitosis. nih.gov Its overexpression is linked to carcinogenesis and is considered a resistance mechanism to some cancer therapies. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising backbone for the dual inhibition of both AURKA and EGFR. In a study aimed at this dual activity, a derivative described as a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine (Compound 6 ) showed single-digit micromolar inhibition of AURKA. nih.gov The most potent compound in this series (Compound 2 ) exhibited an AURKA IC₅₀ value of 2.1 µM. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Source |
| Compound 2 | AURKA | 2.1 | nih.gov |
| Compound 6 | AURKA | Single-digit micromolar | nih.gov |
P21-Activated Kinase 4 (PAK4) Inhibitory Effects
P21-activated kinase 4 (PAK4) is another kinase implicated in various cancers, where its overexpression is linked to tumor progression, proliferation, and migration. nih.govresearchgate.net Consequently, PAK4 is a significant target for anticancer drug development. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of PAK4. nih.govmdpi.com Molecular dynamics simulations have shown that these inhibitors interact strongly with the hinge region of the kinase's ATP-binding site. nih.govmdpi.com Specific derivatives, such as compounds 5n and 5o , displayed high enzymatic inhibitory activities against PAK4, with IC₅₀ values of 2.7 nM and 20.2 nM, respectively. These compounds also effectively inhibited the proliferation of the MV4-11 cancer cell line and were shown to induce cell cycle arrest and apoptosis. researchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| Compound 5n | PAK4 | 2.7 | |
| Compound 5o | PAK4 | 20.2 |
Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a role in the development of hematopoietic stem cells. Mutations in the FLT3 gene are common in acute myelogenous leukemia (AML), making it a key therapeutic target. nih.gov Researchers have prepared and optimized pyrrolo[2,3-d]pyrimidine derivatives that exhibit potent inhibitory activity against mutated FLT3. nih.gov One such derivative, compound 9u , showed nanomolar inhibition of FLT3 and was effective against cancer cells resistant to other inhibitors like quizartinib. nih.gov This compound also demonstrated high selectivity for FLT3 over the related c-Kit kinase, which is a desirable trait that may reduce certain toxicities.
HER2 and Cyclin-Dependent Kinase 2 (CDK2) Modulation
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated for their potential as multi-targeted kinase inhibitors. In a study focused on developing potent anticancer agents, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized. nih.gov Among these, compound 5k emerged as a particularly effective inhibitor of several kinases, including Human Epidermal Growth Factor Receptor 2 (HER2) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibitory activity of compound 5k was found to be comparable to the established tyrosine kinase inhibitor, sunitinib. nih.gov
Table 1: Inhibitory Activity of Compound 5k against HER2 and CDK2
| Kinase | IC₅₀ (nM) |
|---|---|
| HER2 | 40-204 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Protein Kinase B (PKB/Akt) Inhibition
The Protein Kinase B (PKB/Akt) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. nih.gov This makes PKB an attractive target for anticancer drug development. nih.gov Research into derivatives of 7H-pyrrolo[2,3-d]pyrimidine has led to the discovery of potent and selective inhibitors of PKB. nih.govacs.org Specifically, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as nanomolar inhibitors of PKB that are competitive with ATP. nih.gov These compounds demonstrated significant selectivity for PKB over the closely related kinase PKA. nih.govacs.org
Janus Kinase 3 (JAK3) Inhibition
Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors essential for immunity and inflammation. acs.org The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective inhibitors of JAK3. nih.govnih.gov By introducing a 4-aryl substituent onto this scaffold, researchers were able to modulate the selectivity profile, leading to compounds with high selectivity for JAK3 over other JAK family members. nih.gov For instance, some of the exemplified compounds in a patent application demonstrated over 100,000-fold selectivity for JAK3 over JAK2. nih.gov These inhibitors are being explored for their potential in treating respiratory diseases, arthritis, and cancer. nih.gov
Induction of Cell Cycle Arrest and Apoptosis
In addition to kinase inhibition, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to induce cell cycle arrest and apoptosis, which are key mechanisms for controlling cancer cell proliferation. nih.govnih.gov
Mechanistic studies of compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', revealed its ability to induce cell cycle arrest in HepG2 cells. nih.gov This was accompanied by an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a series of novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated for their anticancer activity. nih.gov The most potent compounds from this series were found to induce apoptosis, as confirmed by an Annexin V binding assay. nih.gov Flow cytometry analysis indicated that these compounds cause a significant increase in the population of late apoptotic cells and lead to cell cycle arrest at various stages. nih.gov Western blot analysis further supported these findings, showing that the compounds induce apoptosis through the intrinsic pathway. nih.gov
Antiviral Efficacy
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been a source of potent antiviral agents.
Activity Against Hepatitis C Virus (HCV)
A study focused on the synthesis of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides reported their evaluation for anti-HCV activity. nih.gov These novel nucleoside mimetics were synthesized through a multi-step process and characterized. nih.gov The study highlighted the anti-HCV activities and cytotoxicities of the synthesized compounds. nih.gov
Human Cytomegalovirus (HCMV) Inhibition
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated notable activity against Human Cytomegalovirus (HCMV), a virus that can cause severe disease in immunocompromised individuals. nih.govasm.org Several non-nucleoside pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of HCMV replication. asm.org In a plaque-reduction assay, three active analogs exhibited 50% inhibitory concentrations (IC₅₀) in the range of 0.4 to 1.0 μM. asm.org Time-of-addition and time-of-removal studies indicated that these compounds act early in the HCMV replication cycle, prior to the onset of viral DNA synthesis. asm.org
Furthermore, a study evaluating seven arabinosyl, 2'-deoxyribosyl, and ribosyl pyrrolo[2,3-d]pyrimidines found that several of these nucleoside analogs exhibited selective activity against HCMV. nih.gov The most potent and selective among them were the sangivamycin (B1680759) analogs. nih.gov These compounds appeared to exert their antiviral effect by inhibiting viral DNA synthesis. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides |
| Sunitinib |
Antimicrobial Properties
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a structural analog of purine (B94841), has been a focal point in the search for novel antimicrobial agents. Derivatives of this scaffold have demonstrated notable activity against a range of pathogens.
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored as a source of potential anti-TB agents. nih.gov A study involving a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives identified sixteen compounds with in vitro activity against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. nih.govnih.gov
The minimum inhibitory concentration (MIC) for these compounds was determined using the broth microdilution method. nih.gov The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a MIC90 value of 0.488 µM and was found to be non-cytotoxic to the Vero cell line. nih.govnih.gov This highlights the potential of the 7-deazapurine ring in developing new antitubercular drugs. nih.gov Although no 7H-pyrrolo[2,3-d]pyrimidine-based drug is currently in clinical use for tuberculosis, the permeability of the Mtb cell envelope to nucleosides suggests that this class of compounds could be effectively transported into the bacterium. nih.gov
Table 1: Antitubercular Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | MIC90 (µM) against M. tuberculosis (GFP reporter strain) |
|---|---|
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 |
| Other Active Derivatives (15 compounds) | 0.488–62.5 |
Data sourced from a study on a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov
General Antibacterial Spectrum
Beyond their antitubercular potential, pyrrolo[2,3-d]pyrimidine derivatives have been investigated for broader antibacterial activity. researchgate.net In one study, various newly synthesized derivatives were screened against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). researchgate.net The agar (B569324) well diffusion assay revealed that several compounds demonstrated moderate to excellent activity. researchgate.net
Specifically, certain pyrrolo[2,3-d]pyrimidines (compounds 3b, 3c) showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net Another related derivative (7e) also displayed this high level of activity. researchgate.net Further research identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with significant potency against Staphylococcus aureus, with the most active derivatives showing an MIC of 8 mg/L. nih.gov These findings underscore the potential of the pyrrolo[2,3-d]pyrimidine scaffold in combating bacterial infections, particularly those caused by Gram-positive organisms. researchgate.net
Anti-inflammatory and Immunomodulatory Effects
The pyrrolo[2,3-d]pyrimidine core is a key feature in several compounds developed for inflammatory and autoimmune diseases, largely due to its ability to interact with key signaling molecules like kinases. nih.gov
In Vivo Anti-inflammatory Activity Assessment
The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives has been confirmed through in vivo studies. researchgate.net A rat paw edema test, a standard model for assessing acute inflammation, was used to evaluate several novel derivatives. nih.govresearchgate.net The results indicated that some of the tested compounds exhibited significant anti-inflammatory effects. researchgate.net
For instance, compounds featuring a 4-hydrazino-pyrrolopyrimidine structure with a 4-methoxyphenyl (B3050149) group at position 7 showed noteworthy activity. researchgate.net In a separate study, derivatives were compared with the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). researchgate.net Two compounds, in particular, exerted a stronger anti-inflammatory effect than ibuprofen at the 4-hour interval post-carrageenan injection, with inhibition percentages of 73.54% and 79.42%. researchgate.net
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Edema Inhibition (%) at 4h | Reference Drug (Ibuprofen) Inhibition (%) at 4h |
|---|---|---|
| Compound 5b | 73.54 | ~70 |
| Compound 5c | 79.42 | ~70 |
Activity assessed using the carrageenan-induced rat paw edema model. researchgate.net
Potential as Immunosuppressive Agents
The mechanism of action for many anti-inflammatory pyrimidine (B1678525) derivatives involves the modulation of the immune system, indicating their potential as immunosuppressive agents. nih.gov This is particularly relevant for compounds that target Janus kinases (JAKs), which are crucial for cytokine signaling in immune cells. nih.gov Tofacitinib, a clinically approved anti-inflammatory drug with a pyrrolo[2,3-d]pyrimidine core, functions as a JAK inhibitor and is used to treat autoimmune conditions, demonstrating the immunosuppressive capabilities of this chemical class. nih.gov The ability to inhibit signaling pathways that lead to the production of inflammatory mediators points to the broader immunosuppressant potential of novel compounds based on this scaffold. nih.gov
Relevance in Autoimmune and Inflammatory Disorders (e.g., Rheumatoid Arthritis, Psoriasis)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies for autoimmune diseases like rheumatoid arthritis (RA). nih.govnih.gov Numerous derivatives have been designed and synthesized as potent and selective inhibitors of kinases implicated in RA pathogenesis, such as Janus Kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK). nih.govnih.gov
One study focused on optimizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to create highly selective JAK3 inhibitors. nih.gov The most promising candidate, compound 9a, showed potent amelioration of carrageenan-induced inflammation in mice and was highly selective for JAK3 with an IC50 of 0.29 nM. nih.gov Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives was developed as reversible BTK inhibitors. nih.gov Compound 28a from this series not only showed excellent potency against the BTK enzyme (IC50 = 3.0 nM) but also demonstrated significant anti-arthritic effects in a collagen-induced arthritis (CIA) mouse model. nih.gov These findings strongly support the relevance of this compound class in treating complex inflammatory and autoimmune disorders. nih.govnih.goveurekaselect.com
Table 3: Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Autoimmune Disease Models
| Compound | Target Kinase | Potency (IC50) | In Vivo Model |
|---|---|---|---|
| 9a | JAK3 | 0.29 nM | Carrageenan-induced inflammation |
| 28a | BTK | 3.0 nM | Collagen-induced arthritis (CIA) |
Data from studies on selective kinase inhibitors for rheumatoid arthritis. nih.govnih.gov
Other Biological Applications
Beyond its more extensively studied roles, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, including derivatives of this compound, has been investigated for a variety of other biological activities. These applications highlight the versatility of this chemical structure in drug discovery.
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and has emerged as a promising target for the development of new antibacterial agents. A recent study in 2024 identified novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of FtsZ. nih.gov One particular compound, designated as B6, demonstrated significant in vitro bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen responsible for bacterial blight in rice. nih.gov
Compound B6 exhibited an EC50 value of 4.65 µg/mL against Xoo, which was considerably more potent than the reference bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Further investigation into its mechanism of action revealed that B6 targets the FtsZ protein. The GTPase activity assay showed that compound B6 inhibits XooFtsZ with an IC50 value of 235.0 μM. nih.gov This inhibition of FtsZ's enzymatic activity disrupts the formation of the Z-ring, leading to bacterial cell elongation and ultimately cell death. nih.govnih.gov
Table 1: FtsZ Inhibitory Activity of Compound B6
| Compound | Target | Activity Type | Value | Organism |
|---|---|---|---|---|
| B6 | XooFtsZ | IC50 (GTPase activity) | 235.0 µM | Xanthomonas oryzae pv. oryzae |
| B6 | Whole cell | EC50 | 4.65 µg/mL | Xanthomonas oryzae pv. oryzae |
The pyrrolo[2,3-d]pyrimidine scaffold has been extensively utilized in the design of antifolate agents, which are crucial in cancer chemotherapy. These compounds primarily act by inhibiting key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).
A prominent example is Pemetrexed (LY231514), a multitargeted antifolate with a 2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov Pemetrexed and its polyglutamated forms are potent inhibitors of these essential enzymes. nih.govnih.gov The pentaglutamate metabolite of LY231514, for instance, exhibits Ki values of 1.3 nM, 7.2 nM, and 65 nM against TS, DHFR, and GARFT, respectively. nih.gov In contrast, the parent monoglutamate form is a potent inhibitor of DHFR (Ki = 7.0 nM) but shows weaker inhibition of TS (Ki = 109 nM) and GARFT (Ki = 9,300 nM). nih.gov
Furthermore, other classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antifolate and antitumor activities. For example, a classical analogue, compound 6, was found to be a marginal inhibitor of human TS (IC50 = 46 µM) and human DHFR (IC50 = 10 µM). nih.gov Nonclassical analogues with 3',4'-dichloro and 4'-nitro substituents (compounds 9 and 10) were identified as potent inhibitors of human TS, even more so than the reference compound PDDF. nih.gov
Table 2: Antifolate Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki/IC50) |
|---|---|---|
| LY231514 (Monoglutamate) | Thymidylate Synthase (TS) | 109 nM (Ki) |
| LY231514 (Monoglutamate) | Dihydrofolate Reductase (DHFR) | 7.0 nM (Ki) |
| LY231514 (Monoglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 nM (Ki) |
| LY231514 (Pentaglutamate) | Thymidylate Synthase (TS) | 1.3 nM (Ki) |
| LY231514 (Pentaglutamate) | Dihydrofolate Reductase (DHFR) | 7.2 nM (Ki) |
| LY231514 (Pentaglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM (Ki) |
| Analogue 6 | Human Thymidylate Synthase (TS) | 46 µM (IC50) |
| Analogue 6 | Human Dihydrofolate Reductase (DHFR) | 10 µM (IC50) |
The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine (B156593) makes it a privileged scaffold for the design of ligands targeting adenosine (B11128) receptors. unife.itacs.org These G protein-coupled receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes, and their modulation has therapeutic potential in various diseases.
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine can act as potent and selective antagonists for adenosine receptors. For example, a series of pyrrolo[2,3-d]pyrimidines were described as adenosine A2A receptor antagonists, with many exhibiting high selectivity against the A1 subtype and showing activity in an in vivo model of Parkinson's disease. nih.gov The 7-deazapurine scaffold is a key feature in many potent inhibitors of adenosine kinases as well. acs.org
While direct studies on this compound as an adenosine receptor modulator are not extensively documented in publicly available literature, the established importance of the pyrrolo[2,3-d]pyrimidine nucleus in the development of adenosine receptor ligands suggests that derivatives of this compound could be promising candidates for such applications. The methoxy (B1213986) group at the 4-position can influence the electronic properties and steric interactions of the molecule, potentially tuning its affinity and selectivity for different adenosine receptor subtypes.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The biological profile of pyrrolo[2,3-d]pyrimidine derivatives can be finely tuned by the introduction of different substituents onto the heterocyclic core. These modifications can dramatically alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.
Analysis of Substitutions at the 4-Position
The 4-position of the pyrrolo[2,3-d]pyrimidine ring is a key site for modification, with substitutions significantly influencing a range of biological activities, from kinase inhibition to antitubercular effects.
In the context of kinase inhibition, particularly against p21-activated kinase 4 (PAK4), the nature of the substituent at the 4-position is critical for potent inhibition. Molecular dynamics simulations have revealed that inhibitors with a 4-substituent interact strongly with the hinge region and β-sheets of the kinase. nih.gov For instance, the presence of a terminal amino group on the 4-substituent can lead to enhanced hydrogen bonding and electrostatic interactions with surrounding residues, resulting in stronger inhibitory capacity. nih.gov
Furthermore, in the pursuit of selective inhibitors of Protein Kinase B (PKB/Akt), the optimization of lipophilic substituents at the 4-position of a piperidine (B6355638) ring attached to the 4-position of the pyrrolo[2,3-d]pyrimidine core has yielded potent and selective inhibitors. For example, replacing a 4-amino-4-benzylpiperidine with a 4-amino-piperidine-4-carboxamide linker led to compounds with improved oral bioavailability while maintaining nanomolar inhibitory potency against PKB. acs.org
Studies on antitubercular agents have also highlighted the importance of the 4-position. A series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. These studies demonstrated that substitutions on the phenyl ring and the presence of methylene (B1212753) spacers between the phenyl and amine moieties at the C-4 position significantly influence antitubercular activity. nih.gov The most potent compounds in these series often possess molecular weights under 400 Da and a ClogP of less than 4, suggesting good drug-like properties. nih.govnih.gov
| Compound Series | 4-Position Substituent | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Substituted amino groups | PAK4 Kinase Inhibition | Terminal amino group on the substituent enhances hydrogen bonding and inhibitory potency. | nih.gov |
| 4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines | 4-Amino-4-benzylpiperidine vs. 4-Amino-piperidine-4-carboxamide | PKB/Akt Inhibition | Carboxamide linker improves oral bioavailability while maintaining high potency. | acs.org |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidines | Substituted anilines and benzylamines | Antitubercular Activity | Substitutions on the phenyl ring and methylene spacers are crucial for activity. Optimal compounds have MW < 400 and ClogP < 4. | nih.govnih.gov |
Effects of Substituents on the 7-Nitrogen Atom
The 7-position of the pyrrolo[2,3-d]pyrimidine nucleus, the nitrogen atom of the pyrrole (B145914) ring, is another critical site for modification that can profoundly impact biological activity, particularly in the context of antiviral and kinase inhibitory activities.
In the development of antiviral agents against Zika virus (ZIKV) and Dengue virus (DENV), a series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines were investigated. These studies revealed that the nature of the substituent at the 7-position is crucial for antiviral potency. For instance, replacement of a nitro group on a benzyl (B1604629) substituent at the 7-position with an amino group led to enhanced cytotoxicity. nih.gov The presence of an aliphatic chain at this position, such as a cyclopropylamine, was found to be important for antiviral effectiveness. mdpi.com
In the context of kinase inhibition, substitutions at the N-7 position have been explored for their potential to modulate activity and selectivity. For instance, in a series of pyrrolo[2,3-d]pyrimidine-based inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), both hydrophobic and hydrophilic groups at the N-7 position were found to be well-tolerated. nih.gov Specifically, compounds bearing a cyclopropylmethyl or an (N-acetylpiperidin-4-yl)methyl group at N-7, combined with a methoxy- or ethoxy-naphthyl group at the C-5 position, displayed promising inhibitory activity against PfCDPK4. nih.gov
Influence of Aromatic and Alkyl Substitutions on Antitubercular Activity
The antitubercular activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is significantly influenced by the nature of aromatic and alkyl substitutions, primarily at the C-4 position. A study involving a library of thirty derivatives provided insights into these contributions. nih.govnih.gov
The investigation revealed that both aromatic and alkyl substitutions at the C-4 amino group can lead to potent antitubercular activity. For instance, the compound N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a highly potent derivative with a minimum inhibitory concentration (MIC90) of 0.488 µM against a reporter strain of Mycobacterium tuberculosis. nih.gov This highlights the favorable contribution of a substituted aromatic moiety.
The SAR study also indicated that the specific substitution pattern on the phenyl ring, as well as the presence of methylene spacers between the phenyl ring and the C-4 amine, plays a crucial role in modulating antitubercular efficacy. nih.gov Generally, compounds that maintained a molecular weight below 400 and a calculated logP (ClogP) value of less than 4 were more likely to retain drug-like properties, suggesting a balance between lipophilicity and molecular size is important for activity. nih.govnih.gov
| Compound | C-4 Substituent | MIC90 (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Phenoxy anilino | 0.488 | Bulky, lipophilic aromatic substituent. | nih.gov |
| General Observation | Various aromatic and alkyl amines | 0.488 - 62.5 | Substitutions on phenyl ring and methylene spacers influence activity. | nih.gov |
Role of Linker Moieties in Bis-Heterocyclic Compounds
In a study on novel bis-pyrrolo[2,3-d]pyrimidine derivatives, the influence of various aliphatic and π-electron-rich aromatic linkers on their antiproliferative activity was investigated. nih.gov The results indicated that the type of linker significantly impacts the cytostatic effects. For example, a 4-pyrrolidine substituted bis-pyrrolo[2,3-d]pyrimidine with a 1,4-bis(oxymethylene)phenyl linker showed marked growth-inhibitory effects on HeLa cells. mdpi.com In contrast, a 4-piperidine analog with the same linker was more active against CFPAC-1 pancreatic cancer cells. mdpi.com When aliphatic spacers were used as linkers, the corresponding bis-compounds generally showed moderate antiproliferative activities. mdpi.com
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. For pyrrolo[2,3-d]pyrimidine derivatives, conformational analysis has provided valuable insights into their mechanism of action.
In a study of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, which are structural isomers of the [2,3-d] series and act as microtubule targeting agents, a clear correlation between conformation and activity was established. The most potent compounds were found to adopt a syn conformation of the N4-aryl substitution with respect to the pyrrolopyrimidine scaffold. nih.gov This preferred conformation is believed to be crucial for optimal interaction with the colchicine (B1669291) binding site on tubulin. For instance, N5-methylation of the pyrrolo[3,2-d]pyrimidine core was found to restrict the conformation and significantly enhance microtubule depolymerizing activity. nih.gov
Molecular modeling and 1H NMR studies have been instrumental in elucidating these conformational preferences. nih.gov While this research was conducted on the pyrrolo[3,2-d]pyrimidine scaffold, the principles of sterically induced conformational restriction are likely applicable to the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine series, suggesting that controlling the spatial arrangement of substituents can be a powerful strategy for optimizing biological activity.
Mechanism of Action Investigations
Elucidation of Molecular Binding Modes with Target Proteins
Molecular dynamics simulations and docking studies have been instrumental in understanding how derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the core structure of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, bind to target proteins. These compounds frequently act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases. nih.govmdpi.com
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a critical pharmacophore that facilitates binding within the active sites of various protein kinases. Studies on derivatives targeting p21-activated kinase 4 (PAK4) have shown that the primary binding regions include the hinge region, β1–β3, and β7 sheets. nih.govmdpi.com The interaction with the hinge region, which connects the N- and C-lobes of the kinase domain, is particularly strong and is considered a primary determinant of the inhibitory capacity of these compounds. nih.govmdpi.comnih.gov The bicyclic structure of the pyrrolo[2,3-d]pyrimidine core is adept at forming these crucial interactions. nih.gov
For instance, in the context of Kinase Insert Domain Receptor (KDR), the nitrogen atom at position 1 of the pyrrolo[3,2-d]pyrimidine subunit (an isomer of the core structure) forms a hydrogen bond with the backbone -NH of Cys917 in the hinge region. mdpi.com Similarly, in studies targeting Protein Kinase B (PKB/Akt), the pyrrolo[2,3-d]pyrimidine bicycle forms essential hydrogen bonds within the hinge region. nih.gov
| Target Kinase | Key Interaction Sites | Reference Compound Class | Key Finding |
|---|---|---|---|
| p21-activated kinase 4 (PAK4) | Hinge Region, β1–β3 sheets, β7 sheets | 7H-pyrrolo[2,3-d]pyrimidine derivatives | The hinge region interaction is the most significant contributor to inhibitory capacity. nih.govmdpi.com |
| Protein Kinase B (PKB/Akt) | Hinge Region | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives | The bicyclic core forms crucial hydrogen bonds with the kinase hinge region. nih.gov |
| Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) | Hydrophobic pocket, Carbohydrate binding region | 7H-pyrrolo[2,3-d]pyrimidine-4-amines | Substituents at N-7 can interact with a hydrophobic pocket near the carbohydrate binding region. nih.gov |
The stability of the inhibitor-protein complex is further reinforced by a network of hydrogen bonds and hydrophobic interactions. Molecular modeling of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) demonstrated that a 3,4-dimethoxyphenyl substituent could form an additional hydrogen bond with Asp215. nih.gov In other kinase contexts, the terminal amino group on certain derivatives can enhance hydrogen bonds or electrostatic interactions with surrounding residues. nih.govnih.gov
Hydrophobic interactions also play a vital role. In PfCDPK4, naphthyl substituents at the C-5 position were shown to fit well within a large hydrophobic pocket, often forming a pi-stacking interaction with Lys99. nih.gov The design of selective inhibitors often leverages these hydrophobic interactions to achieve specificity for the target kinase. mdpi.com
Cellular Pathway Modulation
By binding to and inhibiting specific proteins, this compound and its analogs can modulate critical cellular pathways involved in cell growth, proliferation, and pathogen replication.
As potent inhibitors of protein kinases such as PAK4 and Akt, 7H-pyrrolo[2,3-d]pyrimidine derivatives directly interfere with signal transduction pathways that rely on protein phosphorylation. nih.govnih.gov PAK4 is a key effector in various signaling pathways that regulate cell growth, apoptosis prevention, and proliferation. nih.gov By inhibiting PAK4, these compounds can prevent the phosphorylation of its downstream targets, thereby arresting these cellular processes. This mechanism is a cornerstone of their potential anticancer properties. nih.govmdpi.com Similarly, inhibition of Akt, a central node in pathways regulating growth and survival, demonstrates the ability of this compound class to modulate phosphorylation-dependent signaling. nih.gov
Derivatives of this compound have demonstrated notable antiviral activity, particularly against Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV). researchgate.netnih.govpsu.edu The mechanism of viral inhibition often involves targeting a viral protein or a host factor essential for the viral life cycle.
Time-of-addition and time-of-removal studies with related nonnucleoside pyrrolo[2,3-d]pyrimidines against HCMV revealed that these compounds act early in the replication cycle. psu.eduresearchgate.net Their inhibitory effect occurs after viral adsorption but before the onset of viral DNA synthesis, a stage targeted by other antivirals like ganciclovir. psu.edu This suggests that the compounds target a viral protein expressed early in the replication process. psu.edu The activity of these compounds can also be dependent on the multiplicity of infection (MOI), with their potency decreasing as the ratio of virus to cells increases. psu.eduresearchgate.net In the case of HCV, carbocyclic nucleoside mimetics based on the this compound scaffold have been shown to inhibit viral RNA replication. researchgate.netnih.gov
| Virus | Compound Class | Observed Effect | Point of Intervention in Viral Cycle |
|---|---|---|---|
| Human Cytomegalovirus (HCMV) | Nonnucleoside pyrrolo[2,3-d]pyrimidines | Inhibition of viral replication. psu.eduresearchgate.net | Early stage, after adsorption but before viral DNA synthesis. psu.edu |
| Hepatitis C Virus (HCV) | This compound carbocyclic nucleosides | Inhibition of viral RNA copy number. researchgate.netnih.gov | Viral RNA replication. researchgate.net |
| Zika Virus (ZIKV) | 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Antiviral activity. mdpi.com | Not specified. |
Allosteric Modulation Studies
While the primary mechanism for many 7H-pyrrolo[2,3-d]pyrimidine derivatives is competitive inhibition at the ATP-binding (orthosteric) site, the potential for allosteric modulation exists. nih.gov Allosteric modulators bind to a site distinct from the primary active site, inducing a conformational change in the protein that alters its activity. rsc.org This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket. rsc.org
Some kinase inhibitors, known as Type II inhibitors, bind to and stabilize an inactive conformation of the kinase, often by occupying a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in this inactive state. mdpi.com While specific allosteric modulation studies focusing solely on this compound are not extensively documented in the reviewed literature, the existence of allosteric inhibitors for kinases like PAK4 suggests that this is a plausible and potential mechanism of action for certain derivatives within this chemical class. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases.
These simulations reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are essential for inhibitory activity. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) have shown that these compounds can establish key interactions with amino acid residues such as VAL-101 and GLN-149. mdpi.com In the case of p21-activated kinase 4 (PAK4), inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to interact strongly with the hinge region of the kinase. nih.govmedchemexpress.com
Similarly, in the design of inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), docking studies predicted that the pyrrolo[2,3-d]pyrimidine core would form essential hydrogen-bonding interactions with key amino acid residues Tyr150 and Asp148 in the hinge region. researchgate.net For filamenting temperature-sensitive mutant Z (FtsZ) protein inhibitors, docking studies have also been employed to understand the binding affinity of new 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
The following table summarizes representative molecular docking findings for pyrrolo[2,3-d]pyrimidine derivatives against various targets.
| Target Protein | Key Interacting Residues | Pyrrolo[2,3-d]pyrimidine Derivative Type | Reference |
| Cyclin-Dependent Kinase 4 (CDK4) | VAL-101, ILE-19, LYS-147, GLN-149 | Novel anticancer agents | mdpi.com |
| p21-activated kinase 4 (PAK4) | Hinge region, β-sheets, charged residues | Competitive inhibitors | nih.govmedchemexpress.com |
| Plasmodium falciparum CDPK4 | Tyr150, Asp148, Glu154 | Bumped kinase inhibitors | researchgate.net |
| Monopolar spindle kinase 1 (Mps1) | Not specified | Breast cancer inhibitors | nih.gov |
| RET kinase | Not specified | Type 2 inhibitors for thoracic cancers | acs.org |
| EGFR, Her2, VEGFR2, CDK2 | Not specified | Multi-targeted kinase inhibitors | nih.gov |
Molecular Dynamics Simulations for Binding Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the interactions compared to static docking poses. These simulations are crucial for assessing the stability of the binding mode and understanding the conformational changes that may occur upon ligand binding.
For 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4, MD simulations have been conducted to investigate the binding modes and inhibitory mechanisms. nih.govmedchemexpress.com These studies revealed that the inhibitors form stable and strong interactions with the hinge region and surrounding residues. nih.govmedchemexpress.com The root mean square deviation (RMSD) of the protein's Cα atoms in these simulations reached equilibrium after 50 ns, with mean values around 0.139 to 0.188 nm, indicating the stability of the complexes. nih.gov
In another study on novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents, MD simulations were performed on the top-scoring compounds from virtual screening. mdpi.com The RMSD values for the simulated complexes were found to be 1.649 Å, 1.733 Å, and 1.610 Å, suggesting stable binding within the target protein's active site. mdpi.com Furthermore, MD simulations have been used to validate the potency of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the FtsZ protein, confirming the stability of the ligand-protein interaction. nih.gov
The table below presents key parameters from MD simulations of pyrrolo[2,3-d]pyrimidine derivatives.
| Target Protein | Simulation Duration | Key Findings | RMSD Values (Å/nm) | Reference |
| p21-activated kinase 4 (PAK4) | >50 ns | Stable interactions with the hinge region | 0.139, 0.188, 0.158, 0.181 nm | nih.gov |
| Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Stable binding of screened compounds | 1.649, 1.733, 1.610 Å | mdpi.com |
| FtsZ protein | Not specified | Validated potency and stable interaction | Not specified | nih.gov |
De Novo Design Strategies based on Pyrrolo[2,3-d]pyrimidine Scaffolds
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. While pure de novo design from scratch is one approach, a more common strategy in drug discovery is structure-guided and fragment-based design, which can be considered a form of de novo design in the context of lead optimization.
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in such design strategies. For example, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, fragment hits with a pyrrolo[2,3-d]pyrimidine core were optimized using X-ray crystal structures of LRRK2 kinase domain surrogates. This structure-guided approach allowed for the rational elaboration of the fragment hits to enhance potency and selectivity.
Another strategy involves scaffold hopping, where the core of a known inhibitor is replaced with a different scaffold, such as 7H-pyrrolo[2,3-d]pyrimidine, to generate new chemical entities with potentially improved properties. nih.govnih.gov This was successfully applied in the design of new Mps1 inhibitors for breast cancer. nih.gov The design of novel pyrrolo[2,3-d]pyrimidine derivatives often involves strategic modifications to enhance selectivity, potency, and pharmacokinetic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives to guide the design of more potent inhibitors.
In a study on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors, 2D and 3D-QSAR models were generated. nih.govacs.org The best 2D-QSAR model had a correlation coefficient (R²) of 0.9247 and a cross-validated correlation coefficient (Q²) of 0.924. nih.govacs.org The 3D-QSAR model showed an R² of 0.9297 and a Q² of 0.876. nih.govacs.org These statistically significant models were then used to design a new series of derivatives with predicted enhanced activity. nih.govacs.org
Similarly, for pyrido[2,3-d]pyrimidines, a closely related scaffold, 3D-QSAR studies have been performed on derivatives inhibiting fibroblast growth factor receptor 1 (FGFR1), yielding predictive models with conventional r² values of 0.920. Another 3D-QSAR study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 inhibitors also resulted in statistically significant models. These models, often visualized through contour maps, provide insights into which structural features are favorable or unfavorable for biological activity, thereby guiding further chemical synthesis.
The following table summarizes the statistical parameters of various QSAR models developed for pyrrolo[2,3-d]pyrimidine and related scaffolds.
Applications in Drug Discovery and Development
4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, serves as a foundational structure in the design of novel therapeutics. nih.govresearchgate.netdntb.gov.ua Its privileged status stems from its ability to mimic the endogenous purine (B94841) molecule, allowing it to interact effectively with a wide range of biological targets, particularly protein kinases. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom alters the electronic properties of the molecule, making the five-membered ring more electron-rich. nih.govresearchgate.netdntb.gov.ua This modification provides a vector for introducing additional substituents, which can enhance binding affinity and selectivity for specific enzymes. nih.govresearchgate.netdntb.gov.ua
The application of this scaffold is a well-established strategy in drug design, often leading to the discovery of innovative lead compounds and facilitating successful structural optimization. nih.gov Compounds built upon this framework have demonstrated a wide array of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antibacterial activities. nih.govmdpi.com The 4-methoxy substitution on the pyrimidine (B1678525) ring is a key feature in several investigative compounds, contributing to the specific interactions required for therapeutic efficacy. For instance, the broader 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is instrumental in developing potent kinase inhibitors for cancer and inflammatory skin conditions. chemicalbook.com
Lead Compound Identification and Optimization
The process of identifying a lead compound—a chemical starting point for drug development—and optimizing its properties is a critical phase in drug discovery. danaher.com The this compound scaffold has been central to numerous lead optimization campaigns aimed at enhancing potency, selectivity, and pharmacokinetic profiles. danaher.comcriver.com
Optimization strategies typically involve the systematic chemical modification of the lead compound. danaher.com Researchers in one study developed potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt) starting from a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core. nih.gov By varying the lipophilic substituent on the piperidine (B6355638) ring, they were able to produce nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related PKA kinase. nih.govacs.org
Table 1: Examples of Lead Optimization from the Pyrrolo[2,3-d]pyrimidine Scaffold
| Target | Initial Compound Type | Optimization Goal | Outcome | Reference |
| PKB (Akt) | 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Improve bioavailability and maintain potency | Identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent, orally active inhibitors. | nih.gov |
| CSF1R | Benzyl-substituted pyrrolo[2,3-d]pyrimidines | Enhance selectivity over EGFR and improve ADME properties. | Developed highly selective inhibitors with subnanomolar potency by incorporating pyridyl fragments. | ntnu.no |
| TLR7 | Pyrrolo[3,2-d]pyrimidine series | Increase potency and selectivity over TLR8. | Identified a lead compound with a high first-pass effect, limiting systemic cytokine induction. | nih.gov |
| P. falciparum CDPKs | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Design inhibitors targeting PfCDPK4. | Synthesized compounds with promising inhibitory activity (IC50 = 0.210–0.530 μM). | nih.gov |
Preclinical Evaluation of Promising Derivatives
Following optimization, promising derivatives undergo preclinical evaluation to assess their biological effects in non-human systems. This stage involves a combination of in vitro (cell-based) and in vivo (animal model) studies to establish proof of concept and gather data on efficacy and safety.
Derivatives of this compound have been subjected to rigorous preclinical testing. A study exploring new carbocyclic nucleoside mimetics based on this scaffold reported their synthesis and subsequent evaluation for anti-HCV activity and cytotoxicity. nih.gov
In the realm of oncology, a novel class of Mps1 kinase inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine structure was designed and evaluated for the treatment of breast cancer. nih.gov The lead compound from this series, designated 12 , proved to be a potent Mps1 inhibitor (IC₅₀ = 29 nM). nih.gov Preclinical studies demonstrated that compound 12 inhibited the proliferation of breast cancer cell lines, induced cell cycle arrest and apoptosis, and significantly suppressed tumor growth in animal models without causing observable toxicity. nih.gov
Similarly, preclinical trials of PKB inhibitors derived from the scaffold showed that they could effectively modulate biological markers of the PKB signaling pathway in vivo. nih.govacs.org Oral administration of these compounds led to a strong inhibition of human tumor xenograft growth in mice at well-tolerated doses. nih.govacs.org
Table 2: Preclinical Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Target/Disease | Preclinical Model | Key Findings | Reference |
| Mps1 Inhibitor (Compound 12) | Mps1 / Breast Cancer | MCF-7 and 4T1 cell lines; In vivo mouse models | Potent Mps1 inhibition (IC₅₀ = 29 nM); Induced apoptosis; Suppressed tumor growth in vivo. | nih.gov |
| PKB Inhibitors (Carboxamide series) | PKB (Akt) / Cancer | U87MG tumor xenografts in mice | Modulation of in vivo biomarkers; Strong inhibition of tumor growth (T/C = 32%) with oral dosing. | acs.org |
| Carbocyclic Nucleosides | HCV / Viral Hepatitis | Cell line-based assays | Synthesized compounds demonstrated anti-HCV activity. | nih.gov |
| Halogenated Benzohydrazides (Compound 5k) | Multi-kinase / Cancer | Four cancer cell lines; Enzyme assays | Potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 (IC₅₀ = 40-204 nM); Induced apoptosis in HepG2 cells. | nih.gov |
Development of Targeted Therapeutics and Next-Generation Inhibitors
The development of targeted therapeutics aims to create drugs that act on specific molecular targets associated with a particular disease, which can lead to greater efficacy and fewer side effects. The versatility of the this compound scaffold has made it a cornerstone in the creation of next-generation inhibitors, particularly against protein kinases.
Research is focused on designing new generations of kinase inhibitors that can overcome challenges such as acquired drug resistance. nih.gov One advanced strategy involves developing inhibitors that are highly selective for their target. For example, a series of pyrrolo[2,3-d]pyrimidines were developed as exceptionally selective CSF1R inhibitors. ntnu.no These compounds function by binding to an inactive, "DFG-out" conformation of the kinase, a mechanism that contributes to their exquisite selectivity compared to other inhibitors like pexidartinib. ntnu.no
Another innovative approach is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different one (like pyrrolo[2,3-d]pyrimidine) to discover new chemical series with improved properties. nih.gov This strategy was successfully used to create novel Mps1 inhibitors for breast cancer. nih.gov Furthermore, the core structure is being incorporated into advanced therapeutic modalities. While not yet reported for pyrrolo[2,3-d]pyrimidines, the related pyrazolo[3,4-d]pyrimidine scaffold has been used to design Proteolysis-targeting chimeras (PROTACs), which are engineered to trigger the targeted degradation of disease-causing proteins. researchgate.net Such next-generation strategies highlight the ongoing evolution of drugs based on this privileged scaffold.
Therapeutic Potential Across Disease Areas
The chemical versatility of the this compound scaffold has led to the exploration of its derivatives across a broad spectrum of diseases, demonstrating its wide-ranging therapeutic potential.
Oncology: This is the most extensively researched area. Derivatives have been developed as potent inhibitors of numerous protein kinases that are critical for cancer cell growth and survival. nih.gov Targets include the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (Akt), Monopolar spindle kinase 1 (Mps1), and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govntnu.nonih.govnih.gov These inhibitors are being investigated for solid tumors such as breast cancer, lung cancer, and head and neck cancer. nih.govnih.govwipo.int
Antiviral Diseases: The 7-deazapurine core is a vital component in the design of antiviral agents. nih.govresearchgate.netdntb.gov.ua Carbocyclic nucleosides of this compound have been specifically synthesized and tested for activity against the Hepatitis C Virus (HCV). nih.gov Other research has shown that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines are promising antiviral agents against flaviviruses, including the Zika Virus (ZIKV) and Dengue Virus (DENV). mdpi.com
Inflammatory Conditions: Compounds bearing the pyrrolo[2,3-d]pyrimidine skeleton have shown potential as anti-inflammatory agents. nih.gov For example, inhibitors of Janus kinases (JAK) based on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed, with one such drug approved for treating atopic dermatitis. chemicalbook.com
Infectious Diseases: Beyond viruses, the scaffold has been used to design agents against other pathogens. A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed and synthesized as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are targets for developing transmission-blocking antimalarial drugs. nih.gov
Table 3: Key Kinase Targets of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
| Kinase Target | Associated Disease Area | Reference |
| Protein Kinase B (PKB/Akt) | Cancer | nih.govacs.org |
| Monopolar spindle kinase 1 (Mps1) | Breast Cancer | nih.gov |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases | ntnu.nomdpi.com |
| EGFR, Her2, VEGFR2, CDK2 | Cancer | nih.gov |
| p21-activated kinase 4 (PAK4) | Cancer | mdpi.com |
| Janus Kinase (JAK) | Inflammatory Disorders | chemicalbook.com |
| P. falciparum CDPK1 & CDPK4 | Malaria | nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets
While derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are well-known inhibitors of certain protein kinases, the vast landscape of the human proteome presents numerous opportunities for identifying novel biological targets. Future research will likely focus on screening libraries derived from this scaffold against a wider array of protein families to uncover new therapeutic applications.
Initial research has demonstrated that modifying the core 7H-pyrrolo[2,3-d]pyrimidine structure can yield inhibitors for a variety of targets. For instance, different derivatives have been shown to inhibit kinases like Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Axl receptor tyrosine kinase, all of which are implicated in cancer progression. nih.govnih.govnih.gov Other identified targets include the Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator in allergic responses, and Protein Kinase B (Akt), a central node in cell survival pathways. researchgate.netnih.gov Beyond human targets, derivatives have also been designed to inhibit the filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and calcium-dependent protein kinases in Plasmodium falciparum, the parasite responsible for malaria, highlighting the scaffold's versatility. nih.govnih.gov
The exploration of novel targets will involve high-throughput screening of existing and new compound libraries against diverse target classes, including other kinase families, epigenetic modifiers, metabolic enzymes, and G-protein coupled receptors. The established synthetic versatility of the pyrrolo[2,3-d]pyrimidine core allows for the creation of derivatives tailored to probe the specific structural features of these new targets.
Table 1: Investigated Biological Targets for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Target Protein/Family | Therapeutic Area | Relevant Finding | Citation |
|---|---|---|---|
| Colony-Stimulating Factor-1 Receptor (CSF1R) | Inflammation, Oncology | Development of highly selective, subnanomolar inhibitors targeting the autoinhibited form of the kinase. | nih.goved.ac.uk |
| Multi-Kinase (EGFR, Her2, VEGFR2, CDK2) | Oncology | Halogenated derivatives showed broad-spectrum kinase inhibition, with one compound rivaling the activity of Sunitinib. | nih.gov |
| Focal Adhesion Kinase (FAK) | Oncology | Derivatives with a dimethylphosphine (B1204785) oxide moiety showed potent enzymatic inhibition (IC50 = 5.4 nM) and induced apoptosis in cancer cells. | nih.gov |
| p21-Activated Kinase 4 (PAK4) | Oncology | A series of derivatives yielded potent inhibitors (IC50 = 2.7 nM) that arrested the cell cycle and induced apoptosis. | nih.gov |
| Protein Kinase B (Akt) | Oncology | Carboxamide derivatives were identified as potent and orally bioavailable inhibitors that inhibited tumor growth in xenograft models. | nih.gov |
| Axl Receptor Tyrosine Kinase | Oncology | A lead compound demonstrated promising therapeutic effects in a BaF3/TEL-Axl xenograft tumor model. | nih.gov |
| Filamenting temperature-sensitive mutant Z (FtsZ) | Antibacterial | A derivative exhibited potent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), superior to commercial bactericides. | nih.gov |
| STAT6 | Allergic Diseases | A derivative was identified as a potent STAT6 inhibitor that suppressed Th2 cell differentiation and eosinophil infiltration in a mouse asthma model. | researchgate.net |
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity
A primary challenge in drug development, particularly in kinase inhibition, is achieving selectivity for the target protein over closely related off-targets to minimize side effects. Future work on 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine will emphasize the rational design and synthesis of next-generation derivatives with superior selectivity profiles.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in the development of CSF1R inhibitors, it was found that methylation of the 4-amino group on the pyrrolo[2,3-d]pyrimidine core effectively reduces activity against EGFR, thereby enhancing selectivity. nih.gov Similarly, the development of Protein Kinase B (PKB/Akt) inhibitors revealed that selectivity over the related kinase PKA is highly sensitive to the conformation of the piperidine (B6355638) ring relative to the pyrrolo[2,3-d]pyrimidine bicycle, a subtlety that can be exploited through careful synthetic modifications. nih.gov The introduction of specific moieties, such as the dimethylphosphine oxide group in FAK inhibitors, has also proven effective in achieving potent and selective enzyme suppression. nih.gov
Advanced synthetic strategies will involve exploring a wider range of substituents at various positions of the pyrrolopyrimidine ring. The goal is to identify specific chemical features that exploit subtle differences in the ATP-binding pockets or allosteric sites of target proteins. This includes the strategic use of halogenation to modulate binding affinity and the synthesis of tricyclic derivatives to create more rigid structures that may fit more precisely into a target's active site. nih.govmdpi.com
Table 2: Examples of Synthetic Modifications for Enhanced Selectivity
| Target | Structural Modification | Outcome | Citation |
|---|---|---|---|
| CSF1R | Methylation of the 4-amino group on the pyrrolo[2,3-d]pyrimidine core. | Effectively reduced inhibitory potency against EGFR, thus increasing selectivity for CSF1R. | nih.gov |
| EGFRL858R/T790M | Introduction of an N-methylpyrazole analog to the core structure. | Improved cellular activity against H1975 cancer cells compared to related analogs. | nih.gov |
| FAK | Incorporation of a dimethylphosphine oxide moiety. | Resulted in potent FAK inhibition (IC50 in the nanomolar range) with good selectivity across a panel of 26 other kinases. | nih.gov |
| PKB (Akt) | Variation of the linker from an amine to a carboxamide between the piperidine and the lipophilic substituent. | Maintained high potency while significantly improving metabolic stability and oral bioavailability. | nih.gov |
Combinatorial Chemistry Approaches for Library Generation
To accelerate the discovery of new lead compounds, combinatorial chemistry offers a powerful strategy for generating large and diverse libraries of molecules. fortunejournals.com This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a vast collection of related compounds. researchgate.netfortunejournals.com Future research will apply these high-throughput methods to the this compound scaffold.
The core principles of combinatorial chemistry—library design, efficient synthesis, and high-throughput screening—are well-suited for this scaffold. fortunejournals.com By leveraging established synthetic routes, such as the reaction of the pyrrolopyrimidine core with various amines, aldehydes, or aryl halides, it is possible to create extensive libraries where substituents are varied at multiple positions simultaneously. nih.govmdpi.com
Solid-phase synthesis, where the starting material is attached to an insoluble resin, is particularly advantageous as it simplifies the purification process and is amenable to automation. fortunejournals.com Virtual combinatorial chemistry, a computational approach, can also be used to simulate the generation of vast chemical libraries and prioritize subsets for actual synthesis based on predicted activity or drug-like properties. mdpi.com This allows researchers to explore a much larger chemical space than would be feasible through traditional synthesis alone, significantly increasing the probability of identifying novel hits against new or existing biological targets. mdpi.com
Development of Probes for Biological Pathway Elucidation
Potent and highly selective inhibitors derived from this compound can serve as invaluable chemical probes to dissect complex biological pathways. A chemical probe is a small molecule used to study the function of a specific protein in cells or in vivo. By selectively inhibiting a target, researchers can observe the downstream consequences and thereby elucidate the protein's role in various signaling cascades and cellular processes.
For instance, a selective PAK4 inhibitor derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold was used to demonstrate that its inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. nih.gov This confirms the role of PAK4 in cell cycle progression and survival. Similarly, FAK inhibitors developed from this scaffold were shown to suppress the migration of cancer cells, providing a tool to study FAK's function in metastasis. nih.gov Furthermore, potent and bioavailable Akt inhibitors have been used to modulate signaling biomarkers in vivo, allowing for a deeper understanding of the PI3K/Akt pathway's role in tumor growth. nih.gov
Future efforts will focus on developing "best-in-class" probes from this scaffold—molecules with high potency, exceptional selectivity, and well-understood pharmacokinetic properties. These optimized probes will be critical for validating new drug targets and for exploring the intricate networks that govern disease pathology, paving the way for more informed therapeutic strategies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. mdpi.com
AI/ML can be applied across the entire discovery pipeline:
Target Identification and Validation: AI algorithms can analyze multi-omics data to identify novel biological targets that are causally linked to disease. nih.gov
Virtual Screening and de Novo Design: Computational methods like molecular docking, which predicts the binding interaction between a molecule and a target protein, are already being used to guide the design of pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com More advanced AI models can perform virtual screening of millions of compounds far more quickly than physical screening. mdpi.com Furthermore, generative AI models can design entirely new molecules (de novo design) that are optimized for specific properties like binding affinity and selectivity. nih.gov
Property Prediction: ML models can be trained to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. researchgate.net This allows chemists to prioritize the synthesis of molecules that are more likely to have favorable drug-like characteristics, reducing the time and cost associated with failed candidates. researchgate.net
By combining the predictive power of AI with the synthetic tractability of the this compound scaffold, researchers can more efficiently navigate the vast chemical space to design and optimize the next generation of inhibitors with enhanced potency, selectivity, and therapeutic potential. nih.govucdavis.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methoxide. A common protocol involves refluxing the chloro precursor with sodium methoxide in methanol or isopropanol under acidic conditions (e.g., HCl catalysis) for 12–48 hours . Purification often includes solvent extraction (e.g., CHCl₃), recrystallization (methanol), and characterization via ¹H/¹³C NMR and HRMS to confirm substitution and purity .
Q. How is this compound characterized in terms of structural and chemical identity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 8.27 ppm for H-2, methoxy groups at δ 3.71–3.80 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₈N₃O: 150.0661) .
- X-ray crystallography (if available): Confirms spatial arrangement of the fused pyrrolo-pyrimidine system .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screens often focus on kinase inhibition. For example, biochemical assays (e.g., ELISA-based kinase activity tests) evaluate inhibition of FAK, EGFR, or CDK2 at varying concentrations (IC₅₀ values). Cell viability assays (MTT or ATP-luminescence) assess antiproliferative effects in cancer lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can substitutions at the C4 position optimize biological activity in 7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically replace the methoxy group with halogens, amines, or alkyl chains. For example:
- Electron-withdrawing groups (e.g., Cl) enhance kinase binding affinity via hydrophobic interactions .
- Amino substitutions improve solubility but may reduce membrane permeability. Activity is validated through competitive binding assays and molecular docking simulations .
Q. What experimental strategies identify kinase targets for this compound?
- Methodological Answer :
- Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify hits (e.g., FAK inhibition >80% at 10 µM) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates treated with the compound .
- CRISPR knockouts : Validate functional dependence (e.g., FAK-knockout cells show reduced sensitivity to the compound) .
Q. How are solubility and bioavailability challenges addressed in preclinical studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG400/saline mixtures (e.g., 10:40:50) for in vivo dosing .
- Prodrug strategies : Introduce phosphate esters at the C7 position to enhance aqueous solubility, which are cleaved in vivo by phosphatases .
- Pharmacokinetic (PK) analysis : Monitor plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration in rodent models .
Q. How to resolve contradictions in reported kinase inhibition profiles across studies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH).
- Structural analogs : Test derivatives to isolate steric/electronic effects (e.g., 4-methoxy vs. 4-chloro analogs show divergent selectivity for VEGFR2 vs. EGFR) .
- Crystallography : Resolve binding modes (e.g., methoxy group orientation in FAK’s hinge region vs. EGFR’s hydrophobic pocket) .
Q. What considerations guide the design of in vivo efficacy studies for this compound?
- Methodological Answer :
- Tumor models : Use xenografts (e.g., MDA-MB-231 for breast cancer) with biweekly dosing (50–100 mg/kg, oral) .
- Toxicity endpoints : Monitor weight loss, liver enzymes (ALT/AST), and hematological parameters.
- Biomarker analysis : Quantify phosphorylated FAK (p-FAK) in tumor lysates via Western blot to confirm target modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
